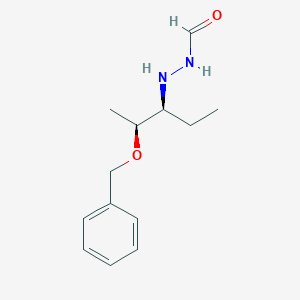

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Description

BenchChem offers high-quality N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEGZKZTVLXZFX-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436045 | |

| Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170985-85-0 | |

| Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide: A Key Chiral Intermediate in Antifungal Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Hydrazide

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a chiral hydrazide of significant interest in medicinal chemistry and pharmaceutical development. Its primary and most critical role is as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Posaconazole.[1][2] The precise stereochemistry of this molecule, specifically the (2S,3S) configuration, is crucial for the ultimate biological activity of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its established and potential applications. The information is curated to provide researchers and drug development professionals with a practical and scientifically grounded resource.

Physicochemical and Spectroscopic Profile

While detailed experimental data for the free base is not extensively published, the compound is frequently handled as its oxalate salt to improve stability and ease of handling in a solid state.[2]

Physicochemical Properties of the Oxalate Salt

| Property | Value | Source |

| CAS Number | 1887197-42-3 | [3][4] |

| Molecular Formula | C15H22N2O6 | [2][3] |

| Molecular Weight | 326.35 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 123-125 °C | [1] |

| Solubility | Soluble in polar aprotic solvents such as DMSO and DMF; slightly soluble in methanol. | [1][3] |

| Storage | Recommended storage at 2-8°C in a refrigerator to ensure long-term stability. | [3] |

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a methyl group (doublet), methine protons on the pentan-3-yl backbone, the benzylic methylene protons, aromatic protons of the benzyl group, and protons associated with the formohydrazide moiety (formyl proton and N-H protons). The specific coupling constants and chemical shifts of the methine protons are critical for confirming the (2S,3S) stereochemistry. |

| ¹³C NMR | Resonances for the aliphatic carbons of the pentan-3-yl group, the benzylic carbon, the aromatic carbons of the benzyl group, and the carbonyl carbon of the formohydrazide. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), N-H bending (around 1550-1650 cm⁻¹), and C-O stretching of the ether (around 1050-1150 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the free base (C13H20N2O2, MW: 236.31) and characteristic fragmentation patterns. A common fragmentation pathway for benzyloxy compounds involves the loss of the benzyl group or toluene. |

Synthesis Protocol: A Stereoselective Pathway

The synthesis of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a multi-step process that requires careful control of stereochemistry. The following protocol is based on a method described in the patent literature, which avoids the use of hazardous reagents like diisobutylaluminum hydride.[5]

Workflow for the Synthesis of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Caption: A multi-step synthesis workflow for N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide.

Step-by-Step Methodology

Step 1: Synthesis of (S)-2-Benzyloxypropionyl chloride

-

Rationale: This initial step activates the carboxylic acid for the subsequent reduction. The use of thionyl chloride or oxalyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides.[5]

-

Procedure:

-

To a solution of (S)-2-benzyloxypropionic acid in toluene, add an acylating agent (e.g., thionyl chloride or oxalyl chloride) in a molar ratio of approximately 1:1.0-1.5.[5]

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC.

-

After completion, remove the solvent and excess acylating agent under reduced pressure to obtain crude (S)-2-benzyloxypropionyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of (S)-2-Benzyloxypropanal

-

Rationale: This step involves the Rosenmund reduction of the acyl chloride to an aldehyde. The use of a palladium on barium sulfate catalyst is crucial as it is poisoned to prevent over-reduction of the aldehyde to the corresponding alcohol.[5]

-

Procedure:

-

In a suitable reaction vessel, add o-xylene and a palladium on barium sulfate catalyst.

-

Introduce a hydrogen atmosphere and stir the mixture for 15-30 minutes.[5]

-

Add the (S)-2-benzyloxypropionyl chloride from the previous step and heat the mixture to reflux under a hydrogen atmosphere until hydrogen uptake ceases.

-

Cool the reaction mixture, filter off the catalyst, and remove the o-xylene by distillation to yield (S)-2-benzyloxypropanal.

-

Step 3: Synthesis of (S)-N'-(2-Benzyloxypropylene)formylhydrazine

-

Rationale: This is a condensation reaction between the aldehyde and formylhydrazine to form a hydrazone. This reaction is typically straightforward and proceeds with high yield.

-

Procedure:

-

React (S)-2-benzyloxypropanal with formylhydrazine in a suitable solvent.

-

Upon completion of the reaction, remove the solvent.

-

Perform a suitable work-up, which may involve extraction and washing, to isolate (S)-N'-(2-benzyloxypropylene)formylhydrazine.[5]

-

Step 4: Synthesis of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

-

Rationale: The final step in forming the target molecule is a Grignard reaction. The addition of an ethyl group from the Grignard reagent to the hydrazone, followed by a diastereoselective reduction, establishes the second stereocenter, resulting in the desired (2S,3S) configuration.[5]

-

Procedure:

-

Prepare an ethyl Grignard reagent (e.g., from ethyl bromide and magnesium).

-

React the (S)-N'-(2-benzyloxypropylene)formylhydrazine with the Grignard reagent.

-

After the reaction is complete, quench the reaction carefully (e.g., with a saturated ammonium chloride solution).

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product, for example, by column chromatography, to obtain N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide.[5]

-

Step 5 (Optional): Preparation of the Oxalate Salt

-

Rationale: The formation of the oxalate salt can improve the compound's stability and crystallinity, making it easier to handle and purify.

-

Procedure:

-

Dissolve the purified N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide in a suitable solvent such as methyl tert-butyl ether.

-

Add a solution of oxalic acid in a solvent like methanol.

-

Stir the mixture, typically at a reduced temperature (0-5°C), to induce precipitation of the oxalate salt.

-

Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Applications in Drug Development

Primary Application: Intermediate for Posaconazole

The most significant application of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is as a crucial building block in the synthesis of Posaconazole, a potent, broad-spectrum antifungal agent.[1][2] Posaconazole is used for the treatment and prevention of invasive fungal infections. The specific stereochemistry of the formohydrazide intermediate is essential for the therapeutic efficacy of the final drug molecule.

Potential Therapeutic Applications

While its role as a synthetic intermediate is well-established, the inherent chemical structure of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide, containing a hydrazide moiety, suggests potential for other biological activities. Hydrazide derivatives are known to exhibit a wide range of pharmacological effects.

-

Antimicrobial Properties: Compounds with structures similar to N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide have shown antimicrobial activity.[3] The hydrazide functional group can be a key pharmacophore in interacting with microbial targets.

-

Anti-inflammatory and Anti-cancer Effects: Some research suggests that hydrazide-containing compounds may possess anti-inflammatory and anti-cancer properties.[3] The proposed mechanism involves interactions with specific enzymes or receptors, where the benzyloxy group may aid in binding, and the formohydrazide moiety could be involved in redox reactions.[3] It is important to note that these are potential applications based on the broader class of hydrazide compounds, and specific studies on N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide for these indications are not widely reported.

Conclusion

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a molecule of high strategic importance in the pharmaceutical industry, primarily due to its role as a stereochemically defined intermediate in the synthesis of Posaconazole. Its synthesis requires a carefully controlled, multi-step process to ensure the correct stereochemistry, which is paramount for the biological activity of the final API. While its direct therapeutic applications are not yet established, its hydrazide scaffold suggests potential for further investigation into other pharmacological areas. This guide provides a foundational understanding of its chemical properties, a detailed synthesis pathway, and its current and potential applications, serving as a valuable resource for professionals in drug discovery and development.

References

-

Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing. Available at: [Link]

-

Formation and Characterisation of Posaconazole Hydrate Form. National Center for Biotechnology Information. Available at: [Link]

-

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate CAS 1887197-42-3. Home Sunshine Pharma. Available at: [Link]

-

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)forMohydrazide. ChemBK. Available at: [Link]

-

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate. Preclinical Research CRO. Available at: [Link]

-

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate. Crysdot LLC. Available at: [Link]

-

N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide oxalate. Whale Corporation. Available at: [Link]

-

Posaconazole InterMediates A CAS 149809-43-8. Watson International. Available at: [Link]

- Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine. Google Patents.

-

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate (CAS No: 1887197-42-3). apicule. Available at: [Link]

-

N'-((2R,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate. Pharmaffiliates. Available at: [Link]

- Preparation of posaconazole intermediates. Google Patents.

-

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate CAS NO.: 1887197-42-3. VERYCHEM. Available at: [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 2. apicule.com [apicule.com]

- 3. benchchem.com [benchchem.com]

- 4. N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate | 1887197-42-3 [chemicalbook.com]

- 5. CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a chiral molecule of significant interest in synthetic and medicinal chemistry. It serves as a key intermediate in the synthesis of complex pharmaceutical agents, such as the antifungal agent Posaconazole.[1][2] The precise stereochemistry and functional group array of this molecule necessitate rigorous spectroscopic analysis to confirm its identity, purity, and structural integrity. This guide provides an in-depth technical overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles of spectroscopic analysis and supported by established literature values for related structural motifs.

Molecular Structure and Key Features

The structure of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide incorporates several key features that give rise to a distinct spectroscopic fingerprint:

-

A chiral pentane backbone with defined (2S, 3S) stereochemistry.

-

A benzyloxy group , characterized by a phenyl ring and a methylene bridge, which introduces aromatic and ether functionalities.

-

A formohydrazide moiety , containing amide and amine-like functionalities, which can participate in hydrogen bonding.

These features will be systematically explored through the lens of various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide, it provides crucial information about the electronic environment of each proton, their connectivity through scalar coupling, and the stereochemical arrangement of the molecule.

Predicted ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Phenyl-H | 7.25-7.40 | Multiplet | - |

| -CH₂-Ph | 4.50-4.70 | Doublet of Doublets (AB system) | ~12 |

| -O-CH- | 3.50-3.70 | Multiplet | - |

| -CH-NH- | 2.80-3.00 | Multiplet | - |

| -CH₂-CH₃ | 1.50-1.70 | Multiplet | ~7 |

| -CH(CH₃)- | 1.10-1.25 | Doublet | ~7 |

| -CH₂-CH₃ | 0.85-1.00 | Triplet | ~7 |

| -NH-NH- | Variable (broad) | Singlet | - |

| -NH-CHO | Variable (broad for NH), 8.10-8.30 (for CHO) | Singlet/Doublet | - |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (NH, OH).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30) with a 30° pulse angle.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals a wealth of structural information. The aromatic protons of the benzyloxy group are expected to appear as a multiplet in the downfield region (7.25-7.40 ppm).[3] The benzylic methylene protons (-CH₂-Ph) are diastereotopic due to the adjacent chiral center and are expected to appear as a distinct AB quartet or a pair of doublets around 4.50-4.70 ppm. The protons on the pentane backbone will be in the aliphatic region, with their chemical shifts influenced by the neighboring oxygen and nitrogen atoms. For instance, the proton on the carbon bearing the benzyloxy group (-O-CH-) will be deshielded and is predicted to be in the 3.50-3.70 ppm range.[3] The protons of the formohydrazide moiety, particularly the NH protons, will likely be broad and their chemical shifts will be dependent on solvent and concentration due to hydrogen bonding and chemical exchange. The formyl proton (-CHO) is expected to be a sharp singlet or a doublet (due to coupling with the adjacent NH) in the far downfield region (8.10-8.30 ppm).

Caption: Predicted ¹H NMR chemical shift regions for key protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different electronic environment will give a distinct signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 160-165 |

| Aromatic C (quaternary) | 138-140 |

| Aromatic CH | 127-129 |

| -O-CH₂-Ph | 70-75 |

| -O-CH- | 78-82 |

| -CH-NH- | 55-60 |

| -CH₂-CH₃ | 25-30 |

| -CH(CH₃)- | 15-20 |

| -CH₂-CH₃ | 10-15 |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Use a high-field NMR spectrometer with a broadband probe.

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is usually necessary to obtain a good signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire and Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the formohydrazide group will be the most downfield signal, expected in the 160-165 ppm region.[4] The aromatic carbons of the benzyloxy group will appear in the 127-140 ppm range, with the quaternary carbon being the most downfield.[4][5] The carbons attached to the electronegative oxygen and nitrogen atoms will be deshielded and appear in the 55-82 ppm range. The aliphatic carbons of the pentane chain will be found in the upfield region (10-30 ppm).[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (hydrazide) | 3200-3400 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C=O stretch (amide) | 1650-1680 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-N stretch | 1200-1350 | Medium |

| C-O stretch (ether) | 1050-1150 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the IR spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. A strong, sharp absorption in the 1650-1680 cm⁻¹ region is characteristic of the carbonyl (C=O) stretch of the amide group in the formohydrazide moiety.[8] The N-H stretching vibrations of the hydrazide will appear as one or two bands in the 3200-3400 cm⁻¹ region.[9][10] The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.[11][12] A strong band in the 1050-1150 cm⁻¹ region will be indicative of the C-O stretching of the benzyloxy ether linkage.

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 237.16 | Protonated molecular ion |

| [M+Na]⁺ | 259.14 | Sodiated molecular ion |

| [M-CHO]⁺ | 207.16 | Loss of the formyl group |

| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyloxy group) |

Note: The molecular formula of the free base is C₁₃H₂₀N₂O₂ with a monoisotopic mass of 236.15 g/mol .[13]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize in-source fragmentation and observe the molecular ion.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted species.

-

Tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation and obtain further structural information.

-

Interpretation of the Mass Spectrum

In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base plus the mass of a proton. The high-resolution mass measurement of this ion can be used to confirm the elemental composition. Fragmentation analysis (MS/MS) would likely show characteristic losses. A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to form the stable tropylium ion at m/z 91.[14] Another likely fragmentation would be the loss of the formyl group.[15][16]

Conclusion

The comprehensive spectroscopic analysis of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous assignment of its complex structure. This guide serves as a valuable resource for researchers working with this important pharmaceutical intermediate, enabling them to confidently verify its identity and quality.

References

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. The mass spectrum and fragmentation pattern of hydrazone 1. [Link]

-

ResearchGate. The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). [Link]

-

UCLA Chemistry. IR Chart. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Chemistry LibreTexts. Infrared Spectrometry. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ChemBK. N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)forMohydrazide. [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]

-

PubChem. N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

apicule. N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate (CAS No: 1887197-42-3). [Link]

-

Indian Institute of Technology Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

University College London. Chemical shifts. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. apicule.com [apicule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chembk.com [chembk.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a chiral organic molecule recognized primarily as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Posaconazole.[1][2] While direct pharmacological studies on this intermediate are not extensively documented in publicly available literature, its structural relationship to a potent and well-characterized antifungal provides a strong basis for postulating its mechanism of action. This guide synthesizes the available information on Posaconazole's mode of action with the known bioactivities of its core chemical moieties—the benzyloxy group and the formohydrazide functionality—to propose a putative mechanism for this synthetic precursor. We will delve into the probable molecular target, the key structural features contributing to its activity, and outline experimental approaches to validate these hypotheses.

Introduction: The Link to a Potent Antifungal

The significance of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide in medicinal chemistry stems from its role as a building block for Posaconazole.[3] Posaconazole is a powerful antifungal drug used in the treatment and prophylaxis of invasive fungal infections.[4][5] Understanding the well-established mechanism of the final active pharmaceutical ingredient is therefore paramount to inferring the potential biological activity of its precursor.

Posaconazole, like other triazole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway.[6][7][8] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[4][5] By inhibiting ergosterol synthesis, triazoles disrupt the fungal cell membrane, leading to cell growth arrest and, ultimately, cell death.[4] Given that N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a direct precursor to the core structure of Posaconazole, it is highly probable that it shares a similar, albeit likely less potent, mechanism of action.

Proposed Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The central hypothesis for the mechanism of action of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a cytochrome P450-dependent enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[9][10]

The proposed interaction with the enzyme's active site is likely driven by the key structural features of the molecule:

-

The Formohydrazide Moiety: Hydrazide and hydrazone derivatives have been investigated for a range of antimicrobial activities, including antifungal properties.[11][12][13] The nitrogen atoms in the formohydrazide group can potentially coordinate with the heme iron atom at the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This coordination would block the binding of the natural substrate, lanosterol, thereby inhibiting the demethylation process.

-

The Benzyloxy Group: The benzyloxy moiety is a significant pharmacophore in various biologically active compounds, including some with antifungal activity.[14][15] This lipophilic group can facilitate the entry of the molecule into the fungal cell and may engage in hydrophobic interactions within the active site of the target enzyme, contributing to binding affinity and specificity.

-

The Chiral Core: The specific stereochemistry, (2S,3S), is crucial for the biological activity of Posaconazole and, by extension, is likely important for the binding of its precursor to the target enzyme.[3] The precise spatial arrangement of the substituents on the pentane backbone dictates the molecule's ability to fit correctly into the enzyme's active site.

The inhibition of lanosterol 14α-demethylase would lead to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane composition and function is the ultimate cause of the antifungal effect.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of action of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide.

Supporting Evidence from Analogous Compounds

The plausibility of this proposed mechanism is strengthened by the known activities of compounds containing similar structural motifs:

-

Hydrazide and Hydrazone Derivatives: A variety of hydrazide and hydrazone derivatives have demonstrated notable antifungal activity against various fungal strains.[11][12][13] Their mode of action often involves interference with essential cellular processes, and enzyme inhibition is a common theme.

-

Benzyloxy-Containing Compounds: The benzyloxy group is a common feature in many pharmacologically active molecules. In the context of antifungal agents, it can enhance the lipophilicity of the compound, aiding its passage through the fungal cell wall and membrane.[14][15]

Experimental Validation Protocols

To empirically validate the proposed mechanism of action, a series of in vitro and in silico experiments can be designed.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide against a panel of clinically relevant fungal pathogens.

Protocol:

-

Fungal Strains: A panel of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, should be used.

-

Broth Microdilution Assay: The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively, should be followed.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in 96-well microtiter plates containing RPMI-1640 medium.

-

Inoculate each well with a standardized fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

-

Enzyme Inhibition Assay

Objective: To directly measure the inhibitory effect of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide on lanosterol 14α-demethylase.

Protocol:

-

Enzyme Source: Recombinant human or fungal lanosterol 14α-demethylase can be used.

-

Assay Principle: A cell-free assay that measures the conversion of a labeled lanosterol substrate to its demethylated product.

-

Procedure:

-

Incubate the recombinant enzyme with varying concentrations of the test compound.

-

Add the labeled lanosterol substrate and necessary cofactors (e.g., NADPH-cytochrome P450 reductase).

-

After a defined incubation period, stop the reaction.

-

Separate the substrate and product using high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed and calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

-

Molecular Docking Studies

Objective: To predict the binding mode and affinity of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide to the active site of lanosterol 14α-demethylase.

Protocol:

-

Software: Utilize molecular modeling software such as AutoDock, Glide, or GOLD.

-

Protein Structure: Obtain the crystal structure of fungal lanosterol 14α-demethylase from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate the 3D structure of the test compound and perform energy minimization.

-

Docking Simulation: Perform the docking of the ligand into the active site of the enzyme.

-

Analysis: Analyze the predicted binding poses, interactions with key amino acid residues, and the estimated binding energy.

Experimental Workflow Diagram

Caption: A workflow for the experimental validation of the proposed mechanism of action.

Conclusion

While N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is primarily recognized as a synthetic intermediate, its structural relationship to the potent antifungal drug Posaconazole provides a compelling basis for proposing its mechanism of action. The hypothesized inhibition of fungal lanosterol 14α-demethylase, driven by the coordinated action of its formohydrazide and benzyloxy moieties within a specific stereochemical framework, represents a scientifically sound starting point for further investigation. The experimental protocols outlined in this guide offer a clear path for researchers to validate this putative mechanism and to further explore the potential biological activities of this and related compounds. Such studies could not only deepen our understanding of the structure-activity relationships of azole-like antifungals but also potentially uncover new therapeutic leads.

References

- Torres-Narvaez, J. C., et al. (2021). A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity. Mycoses, 50(4), 229-237.

-

Patsnap Synapse. (2024). What is the mechanism of Posaconazole? Retrieved from [Link]

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

- Clancy, C. J., & Nguyen, M. H. (2006). Posaconazole (Noxafil): a new triazole antifungal agent. Proceedings (Baylor University. Medical Center), 19(2), 173–177.

-

DermNet. (2015). Posaconazole. Retrieved from [Link]

- Venkateswaramoorthi, R., et al. (2022). Synthesis and characterisation of formohydrazide derivatives as potential antimicrobial agents: molecular docking and DFT studies. Journal of Taibah University for Science, 16(1), 346-361.

- Dadashpour, S., Ghobadi, E., & Emami, S. (2022). Chemical and biological aspects of posaconazole as a classic antifungal agent with non-classical properties: highlighting a tetrahydrofuran-based drug toward generation of new drugs. Medicinal Chemistry Research, 31(5), 833-850.

- Monk, B. C., & Goff, D. A. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 9(4), e01131-18.

-

Home Sunshine Pharma. (n.d.). N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate CAS 1887197-42-3. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate CAS 1887197-42-3. Retrieved from [Link]

- Zhang, L., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European journal of medicinal chemistry, 221, 113524.

-

Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and characterisation of formohydrazide derivatives as potential antimicrobial agents: molecular docking and DFT studies. Retrieved from [Link]

- Parker, J. E., et al. (2014). Sterol 14α-demethylase ligand-binding pocket-mediated acquired and intrinsic azole resistance in fungal pathogens. Journal of fungi (Basel, Switzerland), 1(1), 1–28.

- Singh, K., et al. (2016). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. Der Pharma Chemica, 8(19), 267-274.

- Imai, T., et al. (2007). Antimicrobiological Activity of Lignan: Effect of Benzylic Oxygen and Stereochemistry of 2,3-Dibenzyl-4-butanolide and 3,4-Dibenzyltetrahydrofuran Lignans. Journal of agricultural and food chemistry, 55(10), 3847–3851.

-

ResearchGate. (2022). Chemical and biological aspects of posaconazole as a classic antifungal agent with non-classical properties: highlighting a tetrahydrofuran-based drug toward generation of new drugs. Retrieved from [Link]

-

ResearchGate. (2022). The chemoenzymatic route to the THF intermediate 17. Retrieved from [Link]

- Wang, Y., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug design, development and therapy, 9, 5725–5736.

- Almyroudis, N. G., et al. (2007). Correlation between In Vitro Activity of Posaconazole and In Vivo Efficacy against Rhizopus oryzae Infection in Mice. Antimicrobial agents and chemotherapy, 51(12), 4252–4257.

- Garuti, L., et al. (1987). Synthesis and antimycotic activity of some benzyloxyimino compounds. Die Pharmazie, 42(6), 378–381.

-

ResearchGate. (n.d.). Most relevant antimicrobial activity of O-benzyl derivatives expressed... Retrieved from [Link]

-

Bohrium. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Retrieved from [Link]

- Google Patents. (n.d.). EP2571868A1 - Preparation of posaconazole intermediates.

- Guedouari, H., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of fungi (Basel, Switzerland), 9(6), 665.

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical and biological aspects of posaconazole as a classic antifungal agent with non-classical properties: highlighting a tetrahydrofuran-based drug toward generation of new drugs | Semantic Scholar [semanticscholar.org]

- 4. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dermnetnz.org [dermnetnz.org]

- 6. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimycotic activity of some benzyloxyimino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Evaluating the Biological Potential of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Abstract

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a chiral molecule featuring a formohydrazide core, a moiety well-represented in compounds with a wide spectrum of pharmacological activities.[1][2][3][4] The presence of a benzyloxy group and specific stereochemistry suggests potential for targeted biological interactions.[5] This document provides a comprehensive, tiered framework for the systematic evaluation of this compound's biological activity. It is intended for researchers and drug development professionals, offering a logical progression from computational prediction to robust in vitro screening and preliminary mechanism of action studies. Each proposed step is grounded in established scientific principles, providing detailed, actionable protocols to ensure data integrity and reproducibility.

Foundational Analysis: Structural Rationale and In Silico Screening

The core of the target molecule is the hydrazide functional group. Hydrazides and their derivatives, hydrazones, are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3][4] The formohydrazide variant, specifically, has been investigated for antimicrobial applications.[6][7][8] The molecule's backbone includes a benzyloxy group, which increases lipophilicity, potentially aiding in membrane permeability, and defined stereocenters ((2S,3S)), which are critical for specific interactions with chiral biological targets like enzyme active sites.[5][9]

Before committing to costly and time-consuming wet-lab synthesis and testing, an initial in silico assessment is a mandatory first step in modern drug discovery.[10][11][12] This predictive phase allows for the early identification of potential liabilities regarding pharmacokinetics and toxicity.[11]

Prediction of Physicochemical Properties and Drug-Likeness

Lipinski's Rule of Five is a foundational guideline used to predict the oral bioavailability of a drug candidate.[13][14][15][16] It stipulates that a compound is more likely to be orally active if it adheres to the following criteria:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[13][14]

-

A calculated octanol-water partition coefficient (log P) not exceeding 5.[13][14]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A variety of open-access computational tools can predict the ADMET profile of a novel compound.[10][12][17] These platforms use algorithms trained on large datasets to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicities. Using multiple tools is recommended to compare predictions and increase confidence.[10][17]

Table 1: Hypothetical In Silico Profile of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

| Parameter | Predicted Value | Lipinski's Rule of 5 Compliance | Implication |

| Molecular Weight | ~252.32 Da | Yes | Favorable for oral absorption.[13] |

| Hydrogen Bond Donors | 2 | Yes | Favorable for oral absorption.[13] |

| Hydrogen Bond Acceptors | 3 | Yes | Favorable for oral absorption.[13] |

| Calculated logP | ~1.8 - 2.5 | Yes | Good balance of solubility and permeability.[15] |

| ADMET Prediction | High GI Absorption | - | Potential for oral administration. |

| No BBB Penetration | - | Unlikely to have central nervous system effects. | |

| Low Toxicity Risk | - | Indicates a potentially safe starting point. |

Note: These values are estimates and must be experimentally verified.

A Tiered Strategy for In Vitro Biological Evaluation

A tiered or cascaded approach to screening is the most efficient methodology. It begins with broad, high-throughput assays to identify any "hit" activity, followed by more focused secondary assays to confirm the activity and begin elucidating the mechanism of action (MoA).

Caption: Proposed workflow for evaluating the biological potential of the target compound.

Part 2.1: Tier 1 - Primary Screening Protocols

The goal of Tier 1 is to cast a wide net and determine if the compound exhibits any significant biological effects in two common areas for hydrazide derivatives: antimicrobial and anticancer activity.[18]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Experimental Protocol: Broth Microdilution for MIC Determination [21][22][23]

-

Preparation of Compound: Dissolve N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Plate Setup: Dispense 100 µL of sterile Mueller-Hinton Broth (or appropriate medium) into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard the final 100 µL from the last dilution column. This creates a range of concentrations (e.g., 64 µg/mL down to 0.125 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[22]

-

Inoculation: Inoculate each well (except for a sterility control) with the prepared microbial suspension. Include a growth control well (broth + inoculum, no compound).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[19]

Table 2: Sample Data Presentation for MIC Assay

| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus (ATCC 29213) | [Result] | ≤1 |

| E. coli (ATCC 25922) | [Result] | ≤0.5 |

| C. albicans (ATCC 90028) | [Result] | N/A |

Cytotoxicity Screening

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26] It relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[24][26][27]

Experimental Protocol: MTT Assay for Cytotoxicity [24][25][28]

-

Cell Seeding: Seed cells (e.g., HeLa cancer line, A549 lung cancer line, and HEK293 normal kidney line) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[25]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[27][28]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple crystals.[24][27]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Sample Data Presentation for IC50 Determination

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (Normal/Cancer) |

| HeLa (Cervical Cancer) | [Result] | ~0.1 | [Calculate] |

| A549 (Lung Cancer) | [Result] | ~0.2 | [Calculate] |

| HEK293 (Normal Kidney) | [Result] | >10 | - |

Part 2.2: Tier 2 - Preliminary Mechanism of Action (MoA) Studies

Positive and selective results from Tier 1 screening warrant progression to Tier 2 assays to hypothesize and test potential mechanisms of action.

MoA for Anticancer Activity: Apoptosis Detection

If the compound shows selective cytotoxicity towards cancer cells, a primary hypothesis is the induction of apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect this process.[29][30] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[31] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.[32] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[29]

Caption: Distinguishing cell states with the Annexin V / PI assay.

Experimental Protocol: Annexin V/PI Apoptosis Assay [29][30][31][32]

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated cells as a negative control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[29][32]

-

Staining: To 100 µL of the cell suspension, add fluorescently-labeled Annexin V (e.g., 5 µL) and PI solution (e.g., 2 µL).[30]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[29][31]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.[29][32] Quadrants are set to distinguish between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[29]

MoA for Antimicrobial Activity: Enzyme Inhibition

Many antimicrobial agents function by inhibiting essential enzymes in pathogens.[33] If the compound shows significant antimicrobial activity, a logical next step is to screen it against a relevant and commercially available microbial enzyme. The choice of enzyme depends on the target organism, but a general spectrophotometric assay can be adapted.

General Protocol: Spectrophotometric Enzyme Inhibition Assay [34][35]

-

Assay Principle: An enzyme converts a colorless substrate into a colored product. The rate of color formation is measured over time. An inhibitor will slow down this rate.[34]

-

Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, the substrate, and the test compound.

-

Assay Procedure: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow a brief pre-incubation period for the compound to bind to the enzyme.

-

Initiate Reaction: Add the substrate to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a spectrophotometer capable of taking kinetic readings. Measure the absorbance at the appropriate wavelength for the colored product at regular intervals (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion and Strategic Outlook

This guide outlines a systematic, hypothesis-driven approach for characterizing the potential biological activities of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide. By beginning with cost-effective in silico methods and progressing through a logical cascade of in vitro assays, researchers can efficiently identify and validate potential therapeutic properties. Positive findings from this framework would provide a strong rationale for more advanced studies, including lead optimization to enhance potency and selectivity, further mechanism of action elucidation, and eventual progression to in vivo models. The structural motifs present in this compound, particularly the formohydrazide core, suggest a promising starting point for the discovery of novel bioactive agents.

References

- Lipinski's rule of five. (n.d.). In Wikipedia.

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.

- Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online.

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

A review exploring biological activities of hydrazones. (2011). Journal of Pharmacy Research, 4(5), 1404-1410. [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]

- MTT assay protocol. (n.d.). Abcam.

-

Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1). [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol, 9(19), e3379. [Link]

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). Molecules, 29(11), 2568. [Link]

- Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.

- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch.

- on the Pharmacological Activities of Hydrazones derivatives. (n.d.). Semantic Scholar.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

- Lipinskis rules of five for bioavailability. (2015). Slideshare.

-

De, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1049-1063. [Link]

- What is Lipinski's Rule of 5? (2022). AZoLifeSciences.

- The Annexin V Apoptosis Assay. (n.d.). Thermo Fisher Scientific.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen.

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

-

Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2022). Journal of Chemical Information and Modeling, 62(7), 1636-1647. [Link]

- Broth Dilution Method for MIC Determination. (2013). Microbe Online.

- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of Antimicrobial Chemotherapy, 77(9), 2433-2438. [Link]

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- Broth Microdilution. (n.d.). MI - Microbiology.

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

- N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate. (n.d.). Benchchem.

- What is an Inhibition Assay? (n.d.). Biobide Blog.

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules, 25(13), 3074. [Link]

-

Synthesis and characterisation of formohydrazide derivatives as potential antimicrobial agents: molecular docking and DFT studies. (2022). Journal of Taibah University for Science, 16(1), 389-405. [Link]

-

(PDF) Synthesis and characterisation of formohydrazide derivatives as potential antimicrobial agents: molecular docking and DFT studies. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and characterisation of formohydrazide derivatives as potential antimicrobial agents: mole. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (2022). Molecules, 27(21), 7480. [Link]

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 1-19.

- Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine. (2021). Google Patents.

- N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate (CAS No: 1887197-42-3). (n.d.). apicule.

- N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide oxalate. (n.d.). Whale Corporation.

-

Enzyme Inhibition. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023). Microbe Notes. Retrieved January 12, 2026, from [Link]

- N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Oxalate. (n.d.). Preclinical Research CRO.

Sources

- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apicule.com [apicule.com]

- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugpatentwatch.com [drugpatentwatch.com]

- 12. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 16. Lipinskis rules of five for bioavailability | PDF [slideshare.net]

- 17. tandfonline.com [tandfonline.com]

- 18. hygeiajournal.com [hygeiajournal.com]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. clyte.tech [clyte.tech]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. broadpharm.com [broadpharm.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bosterbio.com [bosterbio.com]

- 32. kumc.edu [kumc.edu]

- 33. blog.biobide.com [blog.biobide.com]

- 34. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide Derivatives and Analogs: From Synthesis to Therapeutic Potential

This technical guide provides a comprehensive overview of N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide, its derivatives, and analogs for researchers, scientists, and drug development professionals. The document delves into the synthesis, mechanism of action, and therapeutic applications of this class of compounds, with a primary focus on their role as precursors to potent antifungal agents.

Introduction: A Pivotal Scaffold in Antifungal Drug Discovery

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide is a chiral hydrazide that has garnered significant attention in medicinal chemistry, primarily as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Posaconazole.[1][2] The specific (2S,3S) stereochemistry of this building block is crucial for the biological activity of the final therapeutic agent.[3] While its primary role is in synthesis, the inherent chemical functionalities of the hydrazide and benzyloxy groups suggest a broader potential for biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, which are characteristic of the hydrazone class of compounds.[4][5] This guide will explore both the established role of this compound in antifungal synthesis and the potential for its derivatives in other therapeutic areas.

Synthetic Pathways and Methodologies

The synthesis of N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide is a multi-step process that requires precise stereochemical control. A common synthetic route, as outlined in patent literature, begins with (S)-2-benzyloxy propionic acid and proceeds through several key transformations.

Synthesis of the Core Compound

A patented method for synthesizing N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide involves the following key steps:

-

Acylation: (S)-2-benzyloxy propionic acid is reacted with an acylating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride, (S)-2-benzyloxy propionyl chloride.

-

Reduction: The (S)-2-benzyloxy propionyl chloride is then reduced to the aldehyde, (S)-2-benzyloxy propionaldehyde, using a palladium on barium sulfate catalyst in a hydrogen atmosphere.

-

Hydrazone Formation: The aldehyde is subsequently reacted with formylhydrazine to yield (S)-N'-(2-benzyloxy propylene)formylhydrazine.

-

Grignard Reaction: Finally, a stereoselective Grignard reaction with an appropriate Grignard reagent, followed by an acidic workup, affords the desired N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide.

This synthetic approach is advantageous as it avoids the use of hazardous reagents like diisobutylaluminum hydride and utilizes a recyclable catalyst, making the process more environmentally friendly and cost-effective.

Experimental Protocol: Synthesis of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

The following is a representative, step-by-step protocol based on published patent literature:

Step 1: Synthesis of (S)-2-Benzyloxy Propionyl Chloride

-

To a solution of (S)-2-benzyloxy propionic acid in an appropriate solvent (e.g., toluene), add an acylating agent (e.g., thionyl chloride, 1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess acylating agent under reduced pressure to obtain crude (S)-2-benzyloxy propionyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-2-Benzyloxy Propionaldehyde

-

In a reaction vessel, suspend palladium on barium sulfate (5% w/w) in o-xylene.

-

Introduce a hydrogen atmosphere and stir the suspension for 15-30 minutes.

-

Add the crude (S)-2-benzyloxy propionyl chloride to the reaction mixture.

-

Heat the mixture to reflux and continue the reaction until hydrogen uptake ceases.

-

Cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure to yield (S)-2-benzyloxy propionaldehyde.

Step 3: Synthesis of (S)-N'-(2-Benzyloxy Propylene)formylhydrazine

-

Dissolve the (S)-2-benzyloxy propionaldehyde in a suitable solvent such as methanol.

-

Add a solution of formylhydrazine (1.0 equivalent) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain (S)-N'-(2-benzyloxy propylene)formylhydrazine.

Step 4: Synthesis of N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

-

Prepare a Grignard reagent (e.g., ethylmagnesium bromide) in an ethereal solvent (e.g., THF or diethyl ether).

-

Cool the Grignard reagent to 0 °C and add a solution of (S)-N'-(2-benzyloxy propylene)formylhydrazine in the same solvent dropwise.

-

Allow the reaction to proceed at 0 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide.

Mechanism of Action of Key Analogs: Targeting Fungal Ergosterol Biosynthesis

The primary therapeutic value of N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide lies in its role as a precursor to triazole antifungal agents like Posaconazole. These drugs exert their effect by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51) .

CYP51 is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of triazole antifungal analogs.

Structure-Activity Relationships (SAR) and Analog Development

The core N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide scaffold can be elaborated into various analogs with diverse biological activities. The most extensively studied are the triazole-containing antifungals. However, other derivatives have shown potential in different therapeutic areas.

Antifungal Analogs

The development of Posaconazole from its key intermediates, including N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide, highlights critical SAR insights. The (2S,3S) stereochemistry is paramount for potent antifungal activity. Modifications to the side chain, such as the introduction of a furan ring and a substituted piperazine moiety, are crucial for broad-spectrum activity and favorable pharmacokinetic properties.

Anticancer and Other Potential Activities

While less explored, derivatives of the core scaffold have shown promise in other areas. For instance, a triazolone derivative of the N'-((2S,3S)-2-(benzyloxy)pentan-3-yl) scaffold has demonstrated anti-bone cancer activity. This suggests that the core structure can be a valuable starting point for the design of novel therapeutic agents beyond antifungals. The hydrazone moiety is a well-known pharmacophore that can be modified to target various enzymes and receptors.

| Compound/Analog | Modification from Core Scaffold | Biological Activity | Quantitative Data | Reference |

| Posaconazole | Elaboration into a complex triazole structure | Potent, broad-spectrum antifungal | MICs against various fungi are in the low µg/mL range | [6] |

| Triazolone Derivative | Cyclization of the hydrazide and further substitution | Anti-bone cancer | IC50 = 12.3 µM against MG-63 cells | [4] |

| General Hydrazones | Varied substitutions on the formyl group | Antimicrobial, anti-inflammatory, anticancer | Varies depending on the specific derivative | [4] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide derivatives and analogs, standardized biological assays are essential.

Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is a widely accepted technique.

Materials:

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates

-

Test compounds and control antifungal agents

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

-

Drug Dilution: Prepare serial twofold dilutions of the test compounds and control drugs in RPMI 1640 medium directly in the microtiter plates.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

Reading Results: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of compounds on the target enzyme.

Materials:

-

Recombinant human or fungal CYP51

-

Cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

Reaction buffer

-

Test compounds

-

HPLC system for analysis

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, combine the reaction buffer, recombinant CYP51, and cytochrome P450 reductase.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Analysis: Extract the sterols from the reaction mixture and analyze the conversion of lanosterol to its demethylated product using HPLC.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide is a valuable chiral building block with a proven track record in the synthesis of the potent antifungal agent Posaconazole. The established synthetic routes and the critical role of its stereochemistry underscore its importance in medicinal chemistry. While its primary application has been in the development of antifungal drugs targeting lanosterol 14α-demethylase, the inherent biological potential of the hydrazide scaffold suggests that its derivatives and analogs could be explored for other therapeutic indications, including cancer and inflammatory diseases. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to unlock the full therapeutic potential of this versatile chemical entity.

References

- Google Patents. CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine. ()

-